molecular formula C26H24N2O5S B2974918 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902521-41-9

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2974918
CAS RN: 902521-41-9
M. Wt: 476.55
InChI Key: ITCWIHKGTUKZII-UHFFFAOYSA-N
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Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescent Properties

Research into amide-containing isoquinoline derivatives, similar in structure to the compound of interest, has shown that these compounds exhibit unique structural and fluorescent properties. For instance, studies have demonstrated that certain isoquinoline derivatives form crystalline solids and host-guest complexes with enhanced fluorescence emission at lower wavelengths compared to the parent compound. This suggests potential applications in materials science, particularly in the development of fluorescent materials for sensing and imaging technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Molecular Structure Analysis

Another study focused on the synthesis and molecular structure confirmation of a similar compound, providing insights into the chemical synthesis routes and the structural confirmation techniques such as IR, NMR, and mass spectral data. This highlights the compound's relevance in synthetic chemistry and the importance of structural analysis in understanding its properties (Hayun, M. Hanafi, Arry Yanuar, S. Hudiyono, 2012).

Photocatalytic Applications

The photocatalytic activity of compounds involving quinoline structures, particularly in generating singlet oxygen and photooxidation processes, has been documented. This suggests potential applications in environmental and green chemistry, where such compounds could be used as photocatalysts for pollution remediation or in synthetic pathways that require specific oxidizing conditions (Li-ping Li, B. Ye, 2019).

Crystal Structure and Drug Design

The crystal structure analysis of related compounds provides valuable information for drug design, particularly in understanding how modifications in molecular structure can influence biological activity and interactions with biological targets. Such studies can inform the design of new therapeutic agents with improved efficacy and specificity (I. Celik, M. Akkurt, A. Jarrahpour, J. A. Rad, Ö. Çelik, 2015).

Cytotoxic Activity and Pharmacological Potential

The investigation of novel sulfonamide derivatives, including those structurally related to the compound of interest, has revealed significant cytotoxic activity against cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, showcasing the importance of continued research in medicinal chemistry (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-13-21(14-18(17)2)34(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-19-9-11-20(33-3)12-10-19/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCWIHKGTUKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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